molecular formula C3H6N2O B15218440 2,3-Dihydrooxazol-4-amine

2,3-Dihydrooxazol-4-amine

Cat. No.: B15218440
M. Wt: 86.09 g/mol
InChI Key: SFOWGVPNKPHFBI-UHFFFAOYSA-N
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Description

2,3-Dihydrooxazol-4-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazoline family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of both amine and oxazoline functionalities makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrooxazol-4-amine typically involves the cyclization of β-amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of an amino alcohol with a carboxylic acid under dehydrating conditions, often using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction is usually carried out at elevated temperatures (70-90°C) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety profiles compared to batch processes. The use of stable reagents like Deoxo-Fluor® in flow reactors ensures high conversion rates and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrooxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxazoles

    Reduction: Saturated heterocycles

    Substitution: Various substituted oxazolines

Scientific Research Applications

2,3-Dihydrooxazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydrooxazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can act as a nucleophile, participating in various biochemical reactions. The amine group can form hydrogen bonds with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydrooxazol-4-amine is unique due to its dual functionality, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C3H6N2O

Molecular Weight

86.09 g/mol

IUPAC Name

2,3-dihydro-1,3-oxazol-4-amine

InChI

InChI=1S/C3H6N2O/c4-3-1-6-2-5-3/h1,5H,2,4H2

InChI Key

SFOWGVPNKPHFBI-UHFFFAOYSA-N

Canonical SMILES

C1NC(=CO1)N

Origin of Product

United States

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